molecular formula C15H15N3O3 B3865873 2,5-dimethoxy-N'-(2-pyridinylmethylene)benzohydrazide

2,5-dimethoxy-N'-(2-pyridinylmethylene)benzohydrazide

Cat. No. B3865873
M. Wt: 285.30 g/mol
InChI Key: KNCGGVGSVKXHKC-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,5-dimethoxy-N’-(2-pyridinylmethylene)benzohydrazide” is a benzohydrazide derivative. Benzohydrazides are a class of organic compounds containing a hydrazide group attached to a benzene ring . The 2,5-dimethoxy substitution indicates the presence of two methoxy (OCH3) groups on the benzene ring at positions 2 and 5. The N’-(2-pyridinylmethylene) part suggests a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to the molecule via a methylene bridge .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring substituted with two methoxy groups and a hydrazide group, and a pyridine ring attached via a methylene bridge .


Chemical Reactions Analysis

As a benzohydrazide derivative, this compound might be expected to undergo reactions typical of hydrazides, such as condensation with aldehydes or ketones to form hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical or biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further investigated for potential therapeutic uses .

properties

IUPAC Name

2,5-dimethoxy-N-[(E)-pyridin-2-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-12-6-7-14(21-2)13(9-12)15(19)18-17-10-11-5-3-4-8-16-11/h3-10H,1-2H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCGGVGSVKXHKC-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NN=CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)N/N=C/C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,5-dimethoxy-N'-(2-pyridinylmethylene)benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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